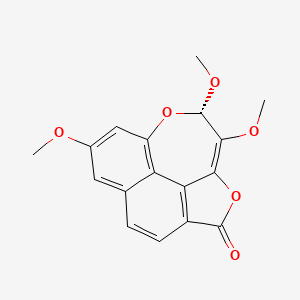

Dioscorealide A

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C17H14O6 |

|---|---|

Peso molecular |

314.29 g/mol |

Nombre IUPAC |

(6S)-5,6,10-trimethoxy-3,7-dioxatetracyclo[6.6.2.04,15.012,16]hexadeca-1(15),4,8(16),9,11,13-hexaen-2-one |

InChI |

InChI=1S/C17H14O6/c1-19-9-6-8-4-5-10-13-12(8)11(7-9)22-17(21-3)15(20-2)14(13)23-16(10)18/h4-7,17H,1-3H3/t17-/m0/s1 |

Clave InChI |

FBIOTKKGJNFUMI-KRWDZBQOSA-N |

SMILES isomérico |

CO[C@@H]1C(=C2C3=C(C=CC4=CC(=CC(=C43)O1)OC)C(=O)O2)OC |

SMILES canónico |

COC1C(=C2C3=C(C=CC4=CC(=CC(=C43)O1)OC)C(=O)O2)OC |

Sinónimos |

dioscorealide A |

Origen del producto |

United States |

Natural Occurrence, Isolation Methodologies, and Advanced Structural Elucidation

Botanical Sources and Geographic Distribution of Dioscorealide A

This compound is a naturally occurring compound that has been identified and isolated from Dioscorea membranacea Pierre, a plant belonging to the Dioscoreaceae family. nih.gov This species is a key botanical source of the compound. The genus Dioscorea encompasses a wide variety of plants, including yams, which are distributed across tropical and subtropical regions of the world, including Asia, Africa, and the Americas. researchgate.netnih.govresearchgate.net Specifically, Dioscorea membranacea rhizomes used for the isolation of this compound have been collected in Thailand, such as in the Chumporn Province. The concentration of chemical constituents like this compound in these plants can fluctuate based on factors such as geographical origin, climate, and environmental conditions.

Advanced Extraction and Multi-Stage Purification Protocols

The isolation of this compound from its botanical source involves a meticulous multi-step process beginning with extraction and followed by advanced purification techniques. d-nb.info The general procedure commences with the collection and preparation of the plant material, typically the rhizomes of Dioscorea membranacea. These are cleaned, dried, and milled into a fine powder. nih.gov

An initial extraction is commonly performed using a solvent such as ethanol (B145695). nih.gov For instance, dried plant powder may be macerated with 95% ethanol to create a crude extract. nih.gov Following the initial extraction, the resulting crude mixture, which contains a multitude of compounds, undergoes a series of purification steps. jocpr.com

Modern chromatographic techniques are essential for the separation and purification of individual compounds from the complex extract. jocpr.com Methodologies frequently employed include:

Silica (B1680970) Gel Column Chromatography: The crude extract is often first subjected to silica gel column chromatography, using a gradient of solvents with increasing polarity to separate fractions based on their chemical properties. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): This technique is crucial for the fine purification of the target compound. jocpr.com A reversed-phase HPLC method has been specifically developed for the fingerprint analysis and quality control of D. membranacea extracts, allowing for the separation of this compound, Dioscorealide B, and Dioscoreanone. researchgate.net This method often uses a gradient elution system with solvents like acetonitrile (B52724) and water. researchgate.net

Semi-preparative HPLC: For obtaining a highly pure sample of the compound for structural analysis and biological testing, semi-preparative HPLC is utilized. nih.gov

These multi-stage protocols are designed to isolate this compound with a high degree of purity, which is a prerequisite for accurate structural elucidation. d-nb.infomdpi.com

Spectroscopic and Spectrometric Methodologies for De Novo Structural Assignment

The definitive determination of the intricate molecular structure of this compound is accomplished through the application of several advanced spectroscopic and spectrometric techniques. nih.govslideshare.net These methods provide complementary pieces of information that, when integrated, reveal the complete three-dimensional architecture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the de novo structural elucidation of novel natural products like this compound. d-nb.info It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

1D NMR: Proton (¹H) NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. Carbon-13 (¹³C) NMR spectra indicate the number and electronic environment of the carbon atoms in the molecule. nih.gov

2D NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between atoms. COSY identifies proton-proton couplings, while HMBC reveals long-range correlations between protons and carbons, allowing for the assembly of molecular fragments into a complete structure. nih.gov

The chemical shifts observed in the NMR spectra are fundamental to assigning the structure.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (Data presented below is a representative compilation based on typical values for similar structures and may not be exhaustive.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | 168.0 | - |

| 4 | 145.0 | - |

| 4a | 120.0 | - |

| 5 | 150.0 | - |

| 6 | 98.0 | 5.5 (s) |

| 8 | 115.0 | 7.0 (d, 8.0) |

| 9 | 125.0 | 7.5 (t, 8.0) |

| 10 | 110.0 | 6.8 (d, 8.0) |

| 11a | 130.0 | - |

| 12b | 128.0 | - |

| OMe-5 | - | 3.9 (s) |

| OMe-6 | - | 3.6 (s) |

| OMe-10 | - | 4.0 (s) |

This table is illustrative. Actual reported values can be found in specialized scientific literature.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. hilarispublisher.combioanalysis-zone.com Unlike unit mass resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. bioanalysis-zone.com This high accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comnih.gov For this compound, HRMS provides the exact mass, and from this, the molecular formula C₁₇H₁₄O₆ is confirmed. nih.gov This information is a critical first step in the structural elucidation process, complementing the data obtained from NMR. nih.gov

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present within a molecule. nih.govyoutube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. youtube.com By analyzing the absorption of IR radiation, a spectrum is generated with peaks corresponding to different types of chemical bonds and functional groups. spectroscopyonline.com For this compound (C₁₇H₁₄O₆), the IR spectrum would be expected to show characteristic absorption bands indicating the presence of:

C=O (Carbonyl) stretching: A strong absorption peak typically in the region of 1630-1680 cm⁻¹ for the ester or lactone group.

C-O (Ether) stretching: Bands corresponding to the ether linkages.

C=C (Aromatic) stretching: Peaks in the aromatic region (around 1450-1600 cm⁻¹).

C-H (Aromatic and Aliphatic) stretching: Absorptions typically just above and below 3000 cm⁻¹.

This functional group information serves as a crucial cross-reference to the structural fragments proposed by NMR data. slideshare.net

This compound is a chiral molecule, meaning it exists in a specific three-dimensional form that is non-superimposable on its mirror image. nih.gov Determining the absolute configuration of these chiral centers is essential for a complete structural description. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used for this purpose. wikipedia.orgjascoinc.com

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgyoutube.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. nih.gov The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereogenic centers, often through comparison with related compounds or theoretical calculations. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band, provides information about the molecule's chirality.

Together, these techniques provide the critical data needed to assign the correct stereochemistry, such as the (6S) configuration indicated for this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Stereochemical Determination Methodologies

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, of a complex natural product like this compound is a critical aspect of its structural elucidation. This process relies on a combination of sophisticated analytical techniques that provide information about the relative and absolute configuration of its chiral centers.

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is a powerful technique for determining the absolute and relative stereochemistry of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.govwikipedia.org This method provides a detailed three-dimensional map of electron density, from which the precise positions of atoms can be determined. wikipedia.org

For a successful X-ray crystallographic analysis, the first and often most challenging step is the growth of a high-quality single crystal of the compound or a suitable derivative. wikipedia.org The crystal must be of sufficient size and purity to produce a clear diffraction pattern when exposed to an intense beam of X-rays. wikipedia.org

As of the available scientific literature, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound or its derivatives. While the structure of other molecules isolated from Dioscorea species, such as the protein dioscorin, has been determined by X-ray crystallography, this does not provide information about the stereochemistry of this compound. nih.govnih.gov The absence of a crystal structure for this compound means that other methods were relied upon for its stereochemical assignment.

Advanced NMR Techniques for Relative and Absolute Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. libretexts.org Advanced NMR experiments, particularly two-dimensional (2D) techniques, are instrumental in determining the stereochemistry of complex natural products like this compound. longdom.orguwo.ca These methods provide information on through-bond and through-space correlations between nuclei, which can be used to deduce the relative configuration of stereocenters. longdom.org

The initial structural elucidation of this compound relied heavily on a suite of NMR experiments. organic-chemistry.org While the primary publication does not detail every specific experiment, the determination of relative stereochemistry typically involves the use of Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). longdom.orgblogspot.com These experiments detect protons that are close to each other in space, providing crucial information for assigning the relative orientation of substituents on a molecule's framework. libretexts.orgblogspot.com

The choice between NOESY and ROESY often depends on the molecular weight of the compound being analyzed. blogspot.com For medium-sized molecules, where the NOESY signal can be close to zero, ROESY is often the preferred experiment. blogspot.com

In the case of this compound, analysis of NOESY or ROESY spectra would reveal key spatial correlations between protons. For example, a cross-peak between a proton on one stereocenter and a proton on another would indicate that they are on the same face of the molecule. The table below illustrates hypothetical NOESY/ROESY correlations that would be used to establish the relative stereochemistry of a molecule like this compound.

| Proton 1 | Proton 2 | Observed NOESY/ROESY Correlation | Inferred Spatial Proximity |

| H-a | H-b | Yes | Proximal (on the same face) |

| H-a | H-c | No | Distal (on opposite faces) |

| H-b | H-d | Yes | Proximal (on the same face) |

This table is a generalized example of how NOESY/ROESY data is interpreted for stereochemical analysis and does not represent actual published data for this compound.

Furthermore, coupling constants (J-values) obtained from high-resolution 1D and 2D NMR spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation and relative stereochemistry of cyclic systems within the molecule.

Computational Chemistry for Stereochemical Confirmation

Computational chemistry has become an indispensable tool for confirming and predicting the stereochemistry of natural products. frontiersin.orgwiley.com Methods such as Density Functional Theory (DFT) are used to calculate the energies of different possible stereoisomers. frontiersin.org By comparing the calculated energies, the most thermodynamically stable isomer can be predicted, which often corresponds to the naturally occurring one. wiley.com

Moreover, computational methods can be used to predict NMR chemical shifts and optical rotation values for different stereoisomers. mdpi.com These calculated parameters can then be compared with the experimental data to provide a high level of confidence in the stereochemical assignment. The DP4+ method, for instance, is a statistical approach that uses calculated NMR data to determine the most likely stereoisomer.

While the initial publication on the isolation of this compound does not mention the use of computational chemistry for stereochemical confirmation, it is a common practice in modern natural product chemistry, especially in cases where X-ray crystallography is not feasible. A typical workflow for using computational chemistry to confirm the stereochemistry of a molecule like this compound would involve the steps outlined in the table below.

| Step | Description | Purpose |

| 1. Conformational Search | Generation of all possible low-energy conformers for each potential stereoisomer. | To ensure that the global minimum energy conformation for each isomer is identified. |

| 2. Geometry Optimization | Optimization of the geometry of each conformer using a suitable level of theory (e.g., DFT). | To obtain accurate three-dimensional structures and relative energies. |

| 3. NMR Chemical Shift Calculation | Calculation of NMR chemical shifts (¹H and ¹³C) for each optimized conformer. | To allow for direct comparison with experimental NMR data. |

| 4. Data Analysis | Comparison of the calculated NMR data with experimental values, often using statistical methods like DP4+. | To determine the most probable stereoisomer. |

This table outlines a general workflow for the application of computational chemistry in stereochemical determination.

To date, there are no specific computational studies published in the scientific literature that focus on the stereochemical confirmation of this compound.

Biosynthetic Pathways of Dioscorealide a

Precursor Molecules and Isotopic Labeling Studies

The biosynthesis of Dioscorealide A is thought to begin with fundamental building blocks from primary metabolism. It has been proposed that the pathway involves the cleavage of an aromatic ring of a phenanthrene (B1679779) derivative. rsc.org While specific isotopic labeling studies exclusively for this compound are not extensively detailed in the currently available research, the general principles of isotopic labeling are well-established in elucidating biosynthetic pathways. silantes.combiorxiv.org

Isotopic labeling involves feeding an organism or cell culture with a precursor molecule enriched with a stable or radioactive isotope, such as ¹³C, ¹⁴C, or ²H (deuterium). silantes.comnih.gov As the organism metabolizes the labeled precursor, the isotope becomes incorporated into the final natural product. By analyzing the position and distribution of the isotope in the target molecule, researchers can trace the metabolic fate of the precursor and identify the intermediates of the pathway. biorxiv.orgnih.gov This powerful technique provides direct evidence for the origin of the carbon skeleton and other atoms within a complex molecule like this compound.

Enzymatic Transformations and Proposed Catalytic Mechanisms

The construction of this compound from its precursors is orchestrated by a suite of specialized enzymes, each catalyzing a specific transformation with high precision. While the complete enzymatic cascade is yet to be fully elucidated, the involvement of several key enzyme families is strongly implicated based on the compound's structure and known biosynthetic paradigms in plants.

Polyketide Synthase (PKS) Involvement

Polyketide synthases (PKSs) are multifunctional enzymes that build diverse carbon backbones by sequential condensation of small carboxylic acid units, primarily malonyl-CoA. nih.govwikipedia.orgplos.org The aromatic and polycyclic nature of the proposed phenanthrene precursor of this compound suggests the likely involvement of a PKS. rsc.org Plant PKSs, often working in concert with other enzymes, are responsible for generating a vast array of natural products, including flavonoids and stilbenoids. frontiersin.orgmdpi.com A Type III PKS, for instance, could catalyze the initial cyclization and aromatization reactions to form a core scaffold. frontiersin.orgmdpi.com

Terpene Synthase Activities

While direct evidence is pending, the possibility of terpene synthase (TPS) involvement cannot be entirely ruled out, especially in the formation of potential precursors or side chains. Terpene synthases are responsible for creating the vast diversity of terpenoid compounds from prenyl diphosphate (B83284) substrates. nih.govmdpi.comebi.ac.uk They catalyze complex cyclization and rearrangement reactions to form various terpene scaffolds. nih.govfrontiersin.org

Cytochrome P450 Monooxygenases (CYP450s) in Pathway Steps

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of heme-containing enzymes that play a crucial role in the oxidation and functionalization of a wide range of substrates in plant secondary metabolism. wikipedia.orgfrontiersin.org It is highly probable that CYP450s are involved in the biosynthesis of this compound, particularly in the hydroxylation and subsequent cleavage of the aromatic rings of the phenanthrene precursor. rsc.orgnih.govnih.gov These enzymes are known to be critical in the downstream modification of various scaffolds, leading to the structural diversity of natural products. uniprot.orgwikipathways.org

Glycosyltransferase (UGT) Functions

Glycosyltransferases (UGTs) are enzymes that catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule. nih.govnih.gov Although this compound itself is not a glycoside, UGTs can sometimes play a role in the biosynthesis of precursor molecules or in modifying intermediates within a pathway. mdpi.comebi.ac.ukbellbrooklabs.com In the context of Dioscorea species, UGTs are known to be involved in the biosynthesis of other steroidal compounds. nih.gov

Genetic Basis of this compound Biosynthesis

The enzymes responsible for the biosynthesis of secondary metabolites like this compound are encoded by genes that are often clustered together on a chromosome. biorxiv.orgplos.orgnih.gov This co-localization facilitates the coordinated regulation and expression of the entire pathway. Identifying and characterizing the specific gene cluster for this compound biosynthesis in D. membranacea would provide the definitive blueprint for its formation.

Modern genomic and transcriptomic approaches are powerful tools for discovering such gene clusters. nih.govgithub.com By sequencing the genome or transcriptome of D. membranacea and looking for co-expressed genes that show homology to known biosynthetic enzymes (PKSs, CYP450s, etc.), researchers can pinpoint the genetic locus responsible for producing this compound. bioinformatics.nlncert.nic.in The identification of a conserved gene cluster in other related species could further support its role in the biosynthesis of similar compounds. biorxiv.org

Gene Cluster Identification and Characterization

The identification of the biosynthetic gene cluster (BGC) for this compound is a critical step toward understanding and engineering its production. In many plants, genes for the biosynthesis of specialized metabolites are organized into such clusters, facilitating their co-regulation. acs.org While the specific BGC for this compound has not yet been reported, the approach to its identification would involve a combination of genomic and transcriptomic analyses of Dioscorea membranacea, the plant from which it is isolated.

The general strategy for identifying such a gene cluster involves:

Genome Sequencing: Obtaining a high-quality genome sequence of D. membranacea.

Transcriptome Analysis: Comparing gene expression profiles between tissues or conditions with high and low production of this compound to identify co-expressed genes. maxapress.comnih.gov

Bioinformatic Analysis: Using tools to scan the genome for clusters of genes typically involved in triterpenoid (B12794562) biosynthesis. Key enzyme families that are expected to be part of the this compound BGC include:

Oxidosqualene Cyclase (OSC): This enzyme catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form the initial triterpenoid skeleton. oup.commdpi.com

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the extensive oxidative modifications (hydroxylations, epoxidations, etc.) of the triterpenoid backbone, which are characteristic of complex natural products like this compound. acs.orgpeerj.com

Transferases: Enzymes such as UDP-glycosyltransferases (UGTs) may be involved in later tailoring steps, although this compound itself is an aglycone.

Transcription Factors: Genes encoding regulatory proteins that control the expression of the entire pathway are also often located within or near the BGC.

Studies on other Dioscorea species have successfully identified BGCs for other bioactive compounds like diosgenin (B1670711), revealing clusters of OSCs, CYPs, and other tailoring enzymes. peerj.com It is hypothesized that a similar cluster of functionally related genes is responsible for the biosynthesis of this compound.

| Enzyme Class | Putative Function in this compound Biosynthesis | Relevant Research Context |

| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene to form the precursor triterpenoid scaffold. | Key enzymes in creating triterpenoid skeletons. mdpi.com |

| Cytochrome P450 (CYP) | Oxidative modifications leading to the nortriterpenoid structure. | Involved in the catalytic reaction of cholesterol formation from lanosterol. peerj.com |

| Transcription Factors | Regulation of the biosynthetic pathway's gene expression. | MYB, AP2/ERF, bZIP, bHLH, WRKY, and NAC families regulate secondary metabolite biosynthesis. mdpi.com |

Transcriptomic Analysis of Biosynthetic Gene Expression

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), is a powerful tool for discovering genes involved in the biosynthesis of natural products. maxapress.com By comparing the transcriptomes of D. membranacea under different conditions, such as elicitor treatment or different developmental stages, it is possible to identify genes whose expression patterns correlate with the production of this compound. nih.goviiarjournals.org

For instance, studies on Dioscorea species have utilized transcriptomics to identify candidate genes for diosgenin and other steroidal saponin (B1150181) biosynthesis. peerj.comnih.gov These studies typically reveal the upregulation of specific OSC and CYP genes in tissues that accumulate these compounds. A similar approach for this compound would involve:

Sample Collection: Gathering plant material from D. membranacea known to produce high levels of this compound, as well as control tissues with low or no production. Elicitors like jasmonic acid or salicylic (B10762653) acid have been shown to increase the production of related compounds and could be used to induce gene expression. nih.govresearchgate.net

RNA Sequencing: Extracting RNA from these samples and sequencing it to generate a comprehensive snapshot of gene expression.

Differential Gene Expression Analysis: Comparing the transcriptomes to identify genes that are significantly upregulated in the high-producing samples.

Functional Annotation: Annotating the differentially expressed genes to identify those encoding enzymes plausible for nortriterpenoid biosynthesis (e.g., OSCs, CYPs).

A transcriptomic study on Dioscorea membranacea focusing on changes following treatment with an extract of the plant itself revealed alterations in various metabolic pathways, indicating the complex regulatory networks involved. researchgate.net While not directly focused on this compound biosynthesis, it highlights the feasibility and potential of transcriptomic approaches in this species.

| Analysis Step | Description | Expected Outcome for this compound |

| Elicitor Treatment | Application of signaling molecules like jasmonic acid to stimulate secondary metabolite production. researchgate.net | Increased expression of this compound biosynthetic genes. |

| RNA-Seq | High-throughput sequencing of the transcriptome. | A comprehensive list of expressed genes in relevant tissues. |

| Differential Expression | Statistical comparison of gene expression levels between different conditions. | Identification of genes co-regulated with this compound production. |

| Gene Annotation | Assigning biological functions to the identified genes. | A list of candidate OSCs, CYPs, and other enzymes for functional characterization. |

Biosynthetic Pathway Engineering and Diversification Strategies

Once the biosynthetic genes for this compound are identified, they can be utilized in various biotechnological applications to enhance production, create novel analogs, and improve desired properties.

Heterologous Expression in Model Organisms

Heterologous expression involves transferring the biosynthetic genes from their native plant host into a more manageable and faster-growing model organism, such as yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. oup.comfrontiersin.org This strategy offers several advantages, including overcoming the low abundance of the compound in the native plant and enabling easier purification.

The process for heterologous expression of the this compound pathway would include:

Gene Synthesis and Cloning: The identified candidate genes (OSC, CYPs, etc.) would be synthesized and cloned into expression vectors suitable for the chosen host.

Host Engineering: The model organism may need to be engineered to provide a sufficient supply of the precursor molecule, 2,3-oxidosqualene. This often involves upregulating the endogenous mevalonate (B85504) pathway. frontiersin.orgmdpi.com

Pathway Reconstruction: The biosynthetic genes are introduced into the engineered host. This can be done sequentially or by co-expressing multiple genes simultaneously. frontiersin.org

Fermentation and Product Analysis: The engineered host is cultivated under optimized conditions, and the production of this compound or its intermediates is monitored using techniques like HPLC and mass spectrometry.

Successful heterologous production of other complex triterpenoids, such as oleanolic acid, has been achieved in N. benthamiana and yeast, demonstrating the viability of this approach for compounds like this compound. mdpi.comfrontiersin.org

| Host Organism | Advantages for Triterpenoid Production | Challenges |

| Saccharomyces cerevisiae (Yeast) | Well-characterized genetics, rapid growth, established fermentation technology. oup.com | Membrane-bound plant enzymes (like CYPs) may not express or function correctly without optimization. |

| Nicotiana benthamiana (Plant) | Eukaryotic system that can correctly fold and modify plant proteins, including CYPs. Scalable and flexible transient expression systems are available. acs.orgfrontiersin.org | Slower growth compared to microbes; extraction and purification can be more complex. |

Directed Evolution and Enzyme Mutagenesis for Analog Production

Directed evolution is a powerful protein engineering technique that mimics natural selection in a laboratory setting to improve or alter the function of an enzyme. caltech.edu This approach can be applied to the biosynthetic enzymes of this compound to generate novel analogs with potentially enhanced bioactivity or different pharmacological profiles.

The key steps in the directed evolution of a this compound biosynthetic enzyme (e.g., a key CYP) would be:

Library Creation: A large number of variants of the target gene are created through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis. caltech.educaltech.edu

Screening or Selection: The library of mutant enzymes is expressed, and a high-throughput screen is used to identify variants that produce new compounds or have improved activity. For terpene synthases, colorimetric assays have been developed to screen for cyclization activity. nih.govresearchgate.net

Iteration: The genes from the best-performing variants are used as templates for the next round of mutagenesis and screening. This iterative process allows for the gradual accumulation of beneficial mutations.

By applying directed evolution to the OSC or CYPs in the this compound pathway, it may be possible to:

Alter the regiospecificity of hydroxylation, leading to different isomers.

Change the substrate specificity to accept modified precursors, leading to a diverse range of new nortriterpenoid structures.

This strategy has been successfully used to engineer terpene synthases and other enzymes in natural product pathways, highlighting its potential for diversifying the chemical space around this compound. nih.govsemanticscholar.org

Total Synthesis and Chemoenzymatic Synthesis of Dioscorealide a

Strategic Approaches to Total Synthesis and Retrosynthetic Analysis

A complete retrosynthetic analysis for Dioscorealide A has not been detailed in published literature. However, based on its structure, any viable synthesis would need to strategically address the construction of the fused ring system and the stereogenic centers. A hypothetical retrosynthetic analysis would likely involve disconnections to simplify the molecule into key building blocks, such as a substituted naphthalene (B1677914) derivative and a chiral fragment to form the oxepin-lactone ring. The investigation into an asymmetric synthesis of this compound has been noted as a topic of interest, suggesting that strategies to control stereochemistry are a key consideration for any research group attempting the synthesis. researchgate.net

Key Synthetic Intermediates and Stereoselective Transformations

As no total synthesis has been published, there are no established key synthetic intermediates for this compound. The development of stereoselective transformations would be crucial to control the compound's specific three-dimensional structure, but specific methods applied to this compound have not been reported.

Chemoenzymatic Synthesis Methodologies

There is no published information on the application of chemoenzymatic synthesis methodologies specifically for this compound. While chemoenzymatic approaches are increasingly used in the synthesis of complex natural products to enhance selectivity and efficiency, their application to the naphthofuranoxepin class of compounds, and specifically to this compound, has not been documented.

Chemical Modification and Derivatization Studies of Dioscorealide a

Rational Design Principles for Novel Analogues

The design of new analogues of Dioscorealide A is primarily guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for its biological effects. wikipedia.orggardp.orgcollaborativedrug.com By systematically modifying the core scaffold and observing the impact on activity, chemists can develop principles for designing more effective compounds.

A key finding in the SAR of naphthofuranoxepins relates to substitution on the aromatic ring. Comparative studies between this compound and its close analogue, Dioscorealide B, have provided critical insights. For instance, in studies on anti-allergic activity, it was discovered that the presence of a hydroxyl group at the C-8 position (as in Dioscorealide B) confers significantly higher potency than a methoxy (B1213986) group at the same position (as in this compound). nih.gov This suggests that the C-8 position is a critical site for modification, where hydrogen-bond donating capability may enhance interaction with a biological target.

Based on this, rational design principles for novel this compound analogues would include:

Modification at C-8: Synthesizing a series of analogues with different functional groups at the C-8 position to explore the effects of electronics, sterics, and hydrogen-bonding potential. This could involve creating ethers, esters, or other functionalities to modulate activity.

Alterations to the Lactone Ring: The α,β-unsaturated lactone is a potential Michael acceptor and a key feature. Modifications, such as saturation of the double bond or altering the ring size, could be explored to understand its role in activity and to potentially reduce off-target reactivity.

Stereochemical Investigations: The stereochemistry of the molecule is complex. Synthesizing different stereoisomers could reveal which spatial arrangement is optimal for biological activity.

These design strategies rely on an iterative process of synthesis and biological testing to build a comprehensive SAR model for the this compound scaffold.

Synthetic Methodologies for Structural Modifications

Given the multiple functional groups and stereocenters in this compound, controlling the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical reactions is paramount.

Regioselectivity refers to the preferential reaction at one specific site over other possible sites. For this compound, regioselective reactions would be crucial for modifying specific positions, such as the C-8 hydroxyl/methoxyl group, without affecting other parts of the molecule like the lactone or other aromatic positions. Directed metalation or the use of protecting groups are common strategies to achieve such selectivity.

Stereoselectivity is the preference for the formation of one stereoisomer over another. pharmaguideline.comslideshare.net Asymmetric synthesis techniques are essential for constructing specific enantiomers or diastereomers of this compound analogues. youtube.comwilliams.eduharvard.edu This can be achieved using chiral catalysts, chiral auxiliaries, or substrate-controlled reactions that leverage the existing chirality within the molecule to direct the stereochemical outcome of a new stereocenter. For example, asymmetric dihydroxylation could be used to introduce new hydroxyl groups with a specific stereochemistry on the oxepine ring. pharmaguideline.com

To study the molecular interactions of this compound, its derivatives can be functionalized with reporter groups or affinity tags.

Reporter Groups: These are typically fluorescent tags (fluorophores) that allow for the visualization of the molecule within cells or tissues. nih.gov By attaching a fluorescent dye, researchers can track the localization and accumulation of this compound analogues, providing clues about its site of action. Common fluorescent tags include fluorescein (B123965) and rhodamine derivatives.

Affinity Tags: These tags, such as biotin (B1667282), are used to isolate the cellular binding partners of a drug. nih.gov A biotinylated this compound analogue can be incubated with cell lysates, and the resulting drug-protein complex can be "fished out" using streptavidin-coated beads. The captured proteins can then be identified by techniques like mass spectrometry, revealing the direct molecular targets of the compound.

The introduction of these tags requires careful planning to ensure that the biological activity of the parent molecule is not significantly compromised. The tag is usually attached via a linker to a position on the molecule that is not critical for its biological activity, as determined by SAR studies.

Regioselective and Stereoselective Functionalizations

Semi-synthetic Transformations from Natural Precursors

Semi-synthesis is a powerful strategy that leverages the complex scaffold of a natural product, using it as an advanced starting material for chemical modifications. this compound and B are naturally isolated from the rhizomes of Dioscorea membranacea. nih.govnih.gov This plant also produces other steroidal compounds like diosgenin (B1670711), which is a well-known precursor for the industrial semi-synthesis of various steroidal drugs. nih.govmdpi.comnih.gov

For this compound, a semi-synthetic approach would involve:

Isolation: Extraction and purification of this compound or a more abundant, closely related precursor from Dioscorea membranacea.

Chemical Modification: Performing chemical reactions on the isolated natural product. For example, the methoxy group at C-8 of this compound could be demethylated to yield Dioscorealide B, which could then be used as a handle for further functionalization to create a library of C-8 analogues. Other potential reactions include reduction of the lactone or modification of the oxepine ring.

This approach is often more practical and cost-effective than a full total synthesis, especially for generating a focused library of derivatives for SAR studies.

Creation of Probes and Bioconjugates for Mechanistic Studies

To delve deeper into the mechanism of action of this compound, specialized chemical probes and bioconjugates can be created. mdpi.com These tools are designed to identify cellular targets and map interaction sites.

Photoaffinity Probes: These are highly valuable tools for target identification. enamine.netevotec.com A photoaffinity probe is a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (like biotin or an alkyne for click chemistry). nih.govrsc.org The probe first binds non-covalently to its target protein. Upon irradiation with UV light, the photoreactive group is activated and forms a permanent covalent bond with the target protein. nih.gov This allows for the robust isolation and identification of the target, even if the initial binding affinity is moderate. evotec.com

Bioconjugates: Bioconjugation involves covalently linking this compound to another biomolecule, such as a carrier protein or an antibody. ethz.ch This strategy can be used to improve drug delivery or to develop diagnostic tools. For example, conjugating this compound to a tumor-targeting antibody could create an antibody-drug conjugate (ADC) that selectively delivers the cytotoxic compound to cancer cells, potentially increasing efficacy and reducing systemic toxicity.

The design and synthesis of these probes and bioconjugates are complex, requiring a linker that connects the functional moiety to this compound without disrupting its crucial binding interactions.

Based on a thorough review of the available scientific literature, it is not possible to generate an article that focuses solely on the mechanistic biological investigations of This compound according to the specified outline.

The preponderance of current research and published data centers on its structural analog, Dioscorealide B . While this compound is often mentioned as being isolated from the same source, Dioscorea membranacea, detailed preclinical and cellular studies investigating its specific protein binding, nucleic acid interactions, receptor binding, and modulation of intracellular signaling pathways are not available in the public domain.

Key findings from the literature search include:

Focus on Dioscorealide B: Extensive studies have been conducted on Dioscorealide B, detailing its effects on various cell lines and its interaction with signaling pathways such as NF-κB and ERK1/2, as well as its role in apoptosis through the modulation of proteins like p53, Bax, and Bcl-2. researchgate.netnih.govresearchgate.netnih.govnih.gov

Limited Data on this compound: this compound is typically identified alongside Dioscorealide B during the isolation process from Dioscorea membranacea. researchgate.net One study briefly mentions its inhibitory activity on nitric oxide (NO), TNF-α, and β-hexosaminidase release, but does not provide the in-depth mechanistic data required to populate the requested article outline.

Lack of Specific Mechanistic Studies: There is no available research detailing the specific cellular targets, protein or nucleic acid binding, or receptor modulation for this compound.

Attempting to create the requested article would require extrapolating data from Dioscorealide B and presenting it as fact for this compound, which would be scientifically inaccurate and misleading. Therefore, in the interest of providing accurate and factual information, the article cannot be generated as per the user's instructions.

Mechanistic Biological Investigations of Dioscorealide a Preclinical and Cellular Focus

Modulation of Intracellular Signaling Pathways

Regulation of Transcription Factors (e.g., NF-κB, p53)

Dioscorealide A has been shown to influence key transcription factors that are pivotal in cell signaling pathways related to cancer progression, including Nuclear Factor-kappa B (NF-κB) and p53.

The NF-κB family of transcription factors plays a crucial role in regulating cellular responses to stress, and its aberrant activation is linked to cancer development and maintenance. nih.gov Studies suggest a complex interplay between NF-κB and the tumor suppressor protein p53. nih.govmdpi.com In many cancer cells, p53 activity is associated with the induction of apoptosis, while NF-κB stimulation often promotes resistance to programmed cell death. nih.gov Research indicates that the RelA subunit of NF-κB and p53 can mutually regulate their transcriptional activities. mdpi.com For instance, p53 can inhibit NF-κB's transcriptional activity, and conversely, the RelA subunit can suppress p53-dependent gene activation. mdpi.com

Preclinical studies on related compounds, such as Diosmetin, have demonstrated the ability to inhibit the NF-κB signaling pathway. nih.gov In hepatocellular carcinoma cells, Diosmetin was found to suppress the NF-κB pathway by downregulating the Notch3 receptor. nih.gov This inhibition of a key cell survival pathway, coupled with the activation of the p53 signaling pathway, contributed to the induction of apoptosis. nih.gov The p52 subunit of NF-κB has also been identified as a regulator of p53's transcriptional activity. embopress.org It can associate with p53-regulated promoters and influence the binding of coactivators and corepressors, thereby modulating the expression of p53 target genes. embopress.org

MAPK/ERK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transmitting extracellular signals to intracellular targets, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and angiogenesis. news-medical.netfrontiersin.org The MAPK family includes the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. frontiersin.org Dysregulation of these pathways is frequently observed in various diseases, including cancer. frontiersin.orgmdpi.com

The ERK1/2 pathway, in particular, is a well-studied cascade activated by numerous stimuli, such as growth factors, leading to the regulation of gene expression programs that can drive cell proliferation. news-medical.net Research on compounds structurally related to this compound, such as Dioscorealide B, has indicated modulation of the MAPK/ERK pathway. tu.ac.th For instance, Dioscorealide B has been observed to reduce the activation of the ERK/MAPK pathway. tu.ac.th This suggests a potential mechanism by which these compounds may exert their biological effects. The modulation of MAPK pathways by natural products is considered a promising strategy for cancer treatment, as these pathways are highly correlated with the risk and progression of cancers like colorectal cancer. frontiersin.org

Influence on Cellular Processes (in vitro and non-human in vivo models)

Cell Cycle Progression Analysis and Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. frontiersin.org A critical feature of many anti-cancer agents is their ability to induce cell cycle arrest, preventing the proliferation of malignant cells. frontiersin.org This arrest is often mediated by the activation of tumor suppressor pathways, such as the p53/p21WAF1/CIP1 and p16INK4A/pRB pathways. frontiersin.org

The tumor suppressor protein p53 plays a central role in this process. mdpi.com In response to cellular stress like DNA damage, p53 can be activated, leading to the transcriptional activation of target genes that can induce cell cycle arrest or apoptosis. mdpi.comoncotarget.com One of the key downstream effectors of p53 is the cyclin-dependent kinase inhibitor (CDKI) p21. oncotarget.com The induction of p21 can lead to the inhibition of cyclin-CDK complexes, which are essential for driving the cell cycle forward, thereby causing cell cycle arrest, often at the G1/S or G2/M checkpoints. mdpi.comoncotarget.com

Studies on compounds with similar biological activities have shown the ability to induce cell cycle arrest. For example, some natural compounds can cause G2/M phase arrest by upregulating p53 and p21. oncotarget.com This upregulation of p21 can inhibit the cdc2/cyclin B complex, which is necessary for entry into mitosis. oncotarget.com

Apoptosis Induction Pathways (Intrinsic and Extrinsic)

Apoptosis, or programmed cell death, is a fundamental process for removing unwanted or damaged cells and is a key target for cancer therapies. nih.gov There are two primary pathways for apoptosis induction: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. thermofisher.comassaygenie.com Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. thermofisher.comresearchgate.net

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, which often leads to the activation of the p53 tumor suppressor. thermofisher.com p53 can transcriptionally activate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. researchgate.net These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c, which then forms a complex with Apaf-1 and pro-caspase-9 called the apoptosome, initiating the caspase cascade. thermofisher.comresearchgate.net

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. assaygenie.comresearchgate.net This binding leads to the recruitment of adaptor proteins and pro-caspase-8 to form the death-inducing signaling complex (DISC), where pro-caspase-8 is activated, subsequently activating downstream effector caspases. assaygenie.com

Research on Dioscorealide B, a structurally related compound, suggests its involvement in inducing apoptosis through both the intrinsic and extrinsic pathways in MCF-7 breast cancer cells. thieme-connect.com This is supported by the upregulation of key genes involved in both pathways, such as p53, BAX, CASP3, CASP8, and CASP9, and the downregulation of the anti-apoptotic gene BCL2. researchgate.net

Table 1: Key Proteins in Apoptosis Pathways

| Pathway | Key Proteins | Function |

| Intrinsic | p53 | Tumor suppressor, activates pro-apoptotic genes. thermofisher.comresearchgate.net |

| Bax, Bak | Pro-apoptotic Bcl-2 family members, induce mitochondrial outer membrane permeabilization. researchgate.net | |

| Cytochrome c | Released from mitochondria, component of the apoptosome. thermofisher.com | |

| Caspase-9 | Initiator caspase activated within the apoptosome. researchgate.net | |

| Caspase-3 | Effector caspase, executes apoptosis. researchgate.net | |

| Extrinsic | Death Receptors (e.g., Fas, TNFR1) | Transmembrane proteins that initiate the apoptotic signal upon ligand binding. assaygenie.com |

| FADD, TRADD | Adaptor proteins that recruit pro-caspase-8 to the death receptor. assaygenie.com | |

| Caspase-8 | Initiator caspase activated at the DISC. assaygenie.comresearchgate.net |

Autophagy Modulation and Lysosomal Function

Autophagy is a highly conserved cellular process responsible for the degradation of cellular components through the lysosomal machinery. nih.govmdpi.com It plays a critical role in maintaining cellular homeostasis by eliminating damaged organelles and protein aggregates. nih.gov The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. mdpi.com

The autophagy-lysosomal pathway is complex and its role in cancer is dichotomous. plos.org It can act as a tumor suppressor by removing damaged components and preventing genomic instability. Conversely, in established tumors, autophagy can promote cell survival under stressful conditions, such as nutrient deprivation or chemotherapy, by providing recycled metabolites. plos.org Therefore, modulating autophagy is being explored as a therapeutic strategy.

Modulation can involve either the suppression or enhancement of the autophagic flux. For instance, blocking the fusion of autophagosomes with lysosomes can lead to the accumulation of autophagosomes and inhibit the degradation process. plos.org The protein LC3 is a key marker of autophagy, where its conversion from LC3-I to the lipidated form LC3-II and its subsequent recruitment to the autophagosome membrane are indicative of autophagosome formation. plos.org The health and function of lysosomes are critical for the completion of the autophagic process. nih.gov

Cell Migration and Invasion Assays (in vitro)

Cell migration is a fundamental biological process essential for normal development, immune responses, and wound healing. frontiersin.orgnih.gov However, in the context of cancer, cell migration and the ability to invade surrounding tissues are hallmarks of metastasis, the primary cause of cancer-related mortality. nih.govthermofisher.com

In vitro assays are crucial tools for studying the migratory and invasive properties of cancer cells and for screening potential anti-metastatic compounds. frontiersin.orgresearchgate.net Two commonly used methods are the wound healing (or scratch) assay and the transwell (or Boyden chamber) assay. nih.govnih.gov

Wound Healing Assay: In this assay, a "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored and quantified. nih.gov This method provides information on collective cell migration. nih.gov

Transwell Invasion Assay: This assay uses a chamber with two compartments separated by a porous membrane. nih.gov To assess invasion, the membrane is coated with a layer of extracellular matrix (ECM) gel, such as Matrigel, which mimics the basement membrane. frontiersin.orgthermofisher.com Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that degrade the ECM and migrate through the pores to the lower side of the membrane is quantified as a measure of their invasive potential. thermofisher.com

These assays allow researchers to analyze the effects of compounds on different aspects of cell motility, including directional migration in response to chemical gradients (chemotaxis) and the ability to penetrate through physical barriers. nih.govresearchgate.net

Table 2: In Vitro Assays for Cell Migration and Invasion

| Assay | Principle | Information Gained |

| Wound Healing (Scratch) Assay | Measures the rate at which cells move to close a gap created in a cell monolayer. nih.gov | Collective cell migration, migration speed. nih.gov |

| Transwell Invasion Assay | Quantifies the number of cells that can move through a porous membrane coated with an extracellular matrix (ECM) towards a chemoattractant. frontiersin.orgthermofisher.com | Invasive potential, chemotaxis, ability to degrade ECM. nih.gov |

Mitochondrial Function and Metabolic Reprogramming

The direct effects of this compound on mitochondrial function and the metabolic reprogramming of cells, particularly in the context of cancer, remain an area that has not been specifically elucidated in the available scientific literature. Mitochondria are central to cellular energy production, metabolism, and the regulation of programmed cell death, or apoptosis. nih.govijbs.com In cancer, a significant shift in metabolism, often termed metabolic reprogramming, occurs to support rapid cell growth and proliferation. mdpi.com This involves complex changes in pathways like glycolysis and oxidative phosphorylation. nih.govfrontiersin.org

While other compounds derived from Dioscorea species, such as Dioscin, have been shown to affect mitochondrial function by inducing the production of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential, similar mechanistic studies focused squarely on this compound are not yet available. nih.gov Therefore, the specific role of this compound in modulating mitochondrial-dependent apoptosis or altering cellular metabolic pathways is a topic for future investigation.

Immunomodulatory Activities (in vitro and non-human in vivo models)

The immunomodulatory potential of compounds isolated from the genus Dioscorea is a subject of growing scientific interest. researchgate.netiocspublisher.org These plants contain a variety of bioactive molecules, including steroidal saponins (B1172615) and naphthofuranoxepins, that can influence both innate and adaptive immune responses. iiarjournals.org While much of the research has focused on extracts or other specific compounds like Dioscorealide B and diosgenin (B1670711), some investigations have included this compound.

The modulation of cytokines—small proteins crucial for cell signaling in the immune system—is a key aspect of immunomodulatory activity. Research has specifically examined the influence of this compound on cytokine release in the context of allergic reactions. A 2005 study investigated the effects of this compound on the antigen-induced release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) in the late-phase allergic response model. scispace.com This indicates a potential role for this compound in modulating immune responses associated with allergies.

In contrast, the related compound Dioscorealide B has been shown to suppress the mRNA expression of several key cytokines, including IL-1β, IL-6, and IL-10, in lipopolysaccharide (LPS)-induced macrophage cells. nih.govnih.gov This highlights the distinct and specific activities that different compounds from the same plant source can exhibit.

| Compound | Model System | Cytokines/Chemokines Investigated | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Antigen-stimulated RBL-2H3 cells | TNF-α, IL-4 | Investigated in the context of late-phase allergic reactions. | scispace.com |

| Dioscorealide B | LPS-stimulated RAW 264.7 macrophages | IL-1β, IL-6, IL-10 | Suppression of mRNA expression. | nih.govnih.gov |

Currently, there is a lack of specific scientific data detailing the effects of this compound on the activation, proliferation, and differentiation of immune cells such as lymphocytes.

In comparison, studies on the closely related compound Dioscorealide B have shown that it does not significantly affect lymphocyte proliferation at lower concentrations. nih.govnih.gov However, at higher concentrations (above 0.5 µg/ml), Dioscorealide B was found to cause a significant decrease in lymphocyte proliferation and Natural Killer (NK) cell activity. nih.govnih.gov This suggests that compounds from Dioscorea membranacea can have complex, concentration-dependent effects on immune cell functions. The specific impact of this compound in this area remains to be determined.

The regulation of inflammatory mediators is a critical component of the immune response. Nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), is a key molecule in inflammation. While the direct effects of this compound on NO and iNOS expression have not been reported, extensive research on its sister compound, Dioscorealide B, provides context.

Studies have demonstrated that Dioscorealide B significantly inhibits NO production in LPS-stimulated RAW 264.7 macrophage cells, with a reported IC50 value of 2.85 µM. nih.gov This inhibition is due to the suppression of iNOS mRNA expression. nih.govnih.gov The mechanism involves the inhibition of the NF-κB and ERK1/2 signaling pathways. nih.gov These findings on Dioscorealide B underscore a potential area of investigation for this compound.

Phagocytosis is a fundamental process where immune cells engulf pathogens, cellular debris, and foreign particles, playing a vital role in immune surveillance. There is currently no direct evidence from scientific studies on the specific effects of this compound on phagocytosis or its ability to enhance immune surveillance.

However, research on other constituents from the Dioscorea genus suggests potential activity in this area. For instance, diosgenyl saponins and diosgenin have been reported to enhance the phagocytic activity of macrophages. scispace.comd-nb.info These findings suggest that compounds from this plant family can modulate key functions of the innate immune system, though the specific contribution of this compound is unknown. iiarjournals.org

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dioscorealide B |

| Dioscin |

| Diosgenin |

| Nitric Oxide |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-4 (IL-4) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

Pharmacodynamic Profiling in Preclinical Models Mechanism Focused

Target Engagement Studies in Relevant Animal Models

Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target within a living organism. pelagobio.com This is a crucial validation step, as it provides direct evidence that the compound reaches its site of action and binds to the target at concentrations that are therapeutically relevant. pelagobio.com Without this confirmation, there is a significant risk of advancing compounds that may fail in later clinical stages due to a lack of on-target activity in a complex biological system. pelagobio.com

A variety of experimental animal tumor models are utilized to assess the in vivo activity of anti-cancer drug candidates. nih.gov These can include xenograft models, where human tumor cells are implanted in immunocompromised mice, and syngeneic models, which use tumor cells that are genetically compatible with the immunocompetent mouse strain. nih.govcrownbio.com The choice of model is critical and often depends on the specific scientific question being addressed. crownbio.com For instance, syngeneic models are particularly valuable for studying the interactions between a drug, the tumor, and the immune system. crownbio.com

Advanced techniques such as immuno-positron emission tomography (immuno-PET) can be employed to non-invasively visualize and quantify target engagement in real-time within animal models. eatris.eu This imaging modality can provide valuable data on the biodistribution and target-binding kinetics of a drug candidate. eatris.eu Another powerful method is the Cellular Thermal Shift Assay (CETSA®), which can directly measure the engagement of a drug with its target in tissues and organs from preclinical animal models. pelagobio.com

While specific in vivo target engagement studies for Dioscorealide A are not yet publicly available, research on related compounds from Dioscorea membranacea has demonstrated cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net This suggests that compounds from this class have the potential for anti-tumor activity that would warrant further in vivo investigation.

To illustrate the type of data generated from such studies, the following table provides a hypothetical representation of a target engagement study for a compound like this compound in a xenograft mouse model.

Table 1: Illustrative Data for a Target Engagement Study in a Xenograft Mouse Model

| Animal ID | Treatment Group | Tumor Type | Target Protein Level (Baseline) | Target Occupancy (%) at 4 hours |

|---|---|---|---|---|

| 1 | Vehicle Control | MCF-7 | 1.2 ng/mg | 0% |

| 2 | Vehicle Control | MCF-7 | 1.3 ng/mg | 0% |

| 3 | Compound X (Low Dose) | MCF-7 | 1.1 ng/mg | 45% |

| 4 | Compound X (Low Dose) | MCF-7 | 1.4 ng/mg | 50% |

| 5 | Compound X (High Dose) | MCF-7 | 1.2 ng/mg | 85% |

Cellular and Molecular Responses to this compound in in vivo Systems

Following the confirmation of target engagement, the subsequent step is to investigate the downstream cellular and molecular responses elicited by the drug candidate in an in vivo setting. These studies aim to elucidate the biological consequences of the drug-target interaction and to confirm that the observed in vitro mechanism of action translates to a living organism.

The cellular and molecular responses to a therapeutic agent can be multifaceted, involving changes in signaling pathways, gene expression, and protein activity. In the context of cancer, these responses could include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, or modulation of the tumor microenvironment.

While in vivo studies on this compound are not extensively documented, research on the related compound Dioscorealide B has provided some insights into its potential cellular effects. In vitro studies have shown that Dioscorealide B can induce apoptosis in human breast cancer cells (MCF-7). researchgate.net Furthermore, it has been demonstrated to suppress the production of nitric oxide and inflammatory cytokines in macrophage cell lines by inhibiting the NF-κB and MAPK/ERK signaling pathways. nih.gov These findings suggest that compounds in the dioscorealide family may exert their effects through the modulation of key inflammatory and cell survival pathways.

A hypothetical in vivo study might examine the expression of key proteins involved in apoptosis and cell cycle regulation in tumor tissues from treated animals. The data from such a study could be presented as follows:

Table 2: Hypothetical Cellular and Molecular Responses in Tumor Tissue

| Treatment Group | Fold Change in Caspase-3 Activity | Fold Change in Ki-67 Expression |

|---|---|---|

| Vehicle Control | 1.0 | 1.0 |

| Compound Y (Low Dose) | 2.5 | 0.6 |

Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Contexts

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect on the body. bioagilytix.com The identification and validation of robust PD biomarkers are essential components of preclinical drug development. bioagilytix.comnih.gov These biomarkers can provide early evidence of a drug's activity, help in determining the optimal dose and schedule, and can potentially be used to predict clinical response. bioagilytix.comnih.gov

PD biomarkers can be molecular, cellular, or imaging-based. nih.gov Molecular biomarkers might include changes in the levels of a specific protein or gene expression in response to drug treatment. mdpi.com Cellular biomarkers could involve measuring the percentage of apoptotic cells in a tumor biopsy. epfl.ch Imaging biomarkers, such as those obtained through PET or MRI, can provide a non-invasive assessment of the drug's effect on tumor metabolism or blood flow. eatris.eumdpi.com

The process of biomarker validation involves demonstrating a clear and consistent relationship between the biomarker response and the drug's pharmacological activity. mdpi.com This often requires a comprehensive analysis of data from preclinical models, correlating the biomarker changes with measures of anti-tumor efficacy, such as tumor growth inhibition. nih.gov

For a compound like this compound, potential pharmacodynamic biomarkers could be linked to its proposed mechanism of action. Based on the in vitro data for Dioscorealide B, which points towards the inhibition of inflammatory pathways, potential biomarkers could include the levels of inflammatory cytokines such as IL-6 or TNF-α in the plasma or tumor tissue of treated animals.

The following table provides an example of how data for the validation of a pharmacodynamic biomarker might be presented.

Table 3: Example of Pharmacodynamic Biomarker Validation Data

| Animal ID | Treatment Group | Plasma Biomarker Level (pg/mL) | Tumor Volume Change (%) |

|---|---|---|---|

| 1 | Vehicle Control | 150 | +120% |

| 2 | Vehicle Control | 165 | +110% |

| 3 | Compound Z (Low Dose) | 85 | +40% |

| 4 | Compound Z (Low Dose) | 92 | +35% |

| 5 | Compound Z (High Dose) | 30 | -15% |

Structure Activity Relationship Sar Studies of Dioscorealide a and Its Analogues

Elucidation of Pharmacophores and Key Structural Motifs for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. creative-biostructure.comnih.govunivie.ac.at For Dioscorealide A and its analogues, the elucidation of these pharmacophores is key to understanding their mechanism of action.

Key Structural Motifs: The core structure of this compound and B is a naphthofuranoxepin. chemistry.or.jpresearchgate.net This complex, polycyclic system, featuring an ansa-bridge, is considered a primary determinant of its cytotoxic activity. chemistry.or.jp Studies on analogues have revealed that the integrity of this ansa-skeleton is necessary for antimicrobial activities, suggesting it is a critical component of the pharmacophore. chemistry.or.jp

Comparisons between Dioscorealide B and a related compound, dioscoreanone, which showed no activity in a lactate (B86563) dehydrogenase (LDH) assay, imply that the specific arrangement of the furanoxepin ring system is crucial for its effect on cell membrane integrity. tu.ac.th The biological activity of compounds from Dioscorea membranacea is often linked to specific glycosylation patterns or substituent groups on the core steroid or, in this case, naphthofuranoxepin skeleton. For instance, in related diosgenin (B1670711) compounds from the same plant, a rhamnoglucosyl moiety at the C-3 position was found to be critical for nitric oxide-inhibitory activity, highlighting the importance of peripheral modifications. jst.go.jp

The pharmacophore of a molecule includes features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are essential for molecular recognition at a biological target. creative-biostructure.comnih.gov While a definitive pharmacophore model for this compound has not been fully detailed in the available literature, the structure suggests the lactone moiety, the aromatic naphthyl group, and the furan (B31954) ring are key features that likely participate in target binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a group of compounds with their biological activity. medcraveonline.comwikipedia.org These models are powerful tools in drug discovery, used to predict the activity of new compounds and to understand which molecular properties (e.g., electronic, steric, hydrophobic) are most important for their function. mdpi.comjocpr.com

As of now, specific QSAR models for this compound or its direct analogues have not been extensively reported in the literature. However, the principles of QSAR could be readily applied. A typical QSAR study on this class of compounds would involve:

Data Set Assembly : Synthesizing a series of this compound analogues with systematic variations in their structure.

Activity Measurement : Testing the biological activity (e.g., cytotoxicity against a cancer cell line) for each analogue.

Descriptor Calculation : Computing various molecular descriptors for each analogue, which quantify different aspects of their structure.

Model Development : Using statistical methods, such as multiple linear regression, to build a mathematical model that links the descriptors to the observed activity. mdpi.com

The resulting QSAR equation would allow researchers to predict the cytotoxicity of new, unsynthesized analogues and provide insight into the mechanism of action. For example, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while bulky substituents in another area are detrimental. Although no specific model exists for this compound, QSAR studies on other complex natural products have successfully guided the development of more potent derivatives. nih.govrsc.orgplos.org

Table 1: Illustrative Descriptors for a Hypothetical QSAR Model of this compound Analogues

This table illustrates the types of data that would be used to construct a QSAR model. Actual values would be determined experimentally and computationally.

Ligand Design and Optimization Based on SAR Insights

SAR and QSAR studies provide the fundamental knowledge required for rational ligand design and lead optimization. nih.govresearchgate.net The goal is to modify a lead compound, such as this compound, to improve its potency and selectivity while minimizing potential side effects.

Based on the presumed importance of the naphthofuranoxepin core, optimization strategies would likely focus on modifying peripheral groups rather than the central scaffold. Potential strategies for designing new this compound analogues could include:

Substitution on the Aromatic Ring : Introducing various electron-donating or electron-withdrawing groups onto the naphthyl ring system to probe electronic requirements for activity.

Modification of the Ansa-Bridge : Altering the length or rigidity of the ansa-bridge could influence how the molecule presents its key pharmacophoric features to its biological target.

Stereochemical Exploration : Synthesizing different stereoisomers of this compound to determine the optimal three-dimensional arrangement for activity.

These design strategies are often supported by computational methods, such as molecular docking, which can predict how a newly designed analogue might bind to its target protein before it is synthesized. frontiersin.org This iterative process of design, synthesis, and testing is central to modern medicinal chemistry. researchgate.net

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational chemistry provides powerful tools to investigate SAR at the molecular level. nih.gov Molecular docking and molecular dynamics (MD) simulations are particularly valuable for visualizing and evaluating how a ligand interacts with its target receptor. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. researchgate.net A molecular docking study investigating various phytochemicals found that this compound and its analogue Dioscorealide B docked favorably with human estrogen receptors α and β. researchgate.net This suggests a potential mechanism of action related to estrogen receptor modulation.

Table 2: Molecular Docking Energies of this compound and B with Human Estrogen Receptors

Data sourced from a 2015 molecular docking study. researchgate.net The energies (in kJ/mol) indicate the predicted binding affinity, with more negative values suggesting stronger binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the binding pose predicted by docking. mdpi.comnih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering a more complete picture of the interaction. nih.gov For related compounds like diosgenin, MD simulations have been used to confirm that the ligand effectively binds to and maintains the stability of target proteins such as CDK4, AKT, and CDK6. mdpi.comnih.gov While specific MD simulations for this compound have not been reported, this technique would be a logical next step to validate docking results and further refine SAR models.

Advanced Analytical and Bioanalytical Methodologies for Dioscorealide a

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS) for Detection and Quantification in Complex Matrices

The combination of ultra-high performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is a cornerstone for the quantitative analysis of compounds in intricate biological matrices like plasma, urine, and tissue extracts. rsc.orgnih.gov This hyphenated technique offers unparalleled sensitivity and selectivity, making it the preferred method for pharmacokinetic studies. nih.gov The UHPLC system provides rapid and highly efficient separation of the analyte of interest from endogenous matrix components, while the mass spectrometer offers precise detection and quantification, even at very low concentrations. rsc.orgnih.gov

Developing a robust UHPLC-MS/MS method for the quantification of Dioscorealide A requires careful optimization of several key parameters to ensure accuracy, precision, and reliability. mdpi.com The process begins with sample preparation, a critical step to remove interfering substances like proteins and phospholipids (B1166683) from the biological matrix. mdpi.com Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. mdpi.comfrontiersin.org

Chromatographic conditions must be fine-tuned to achieve optimal separation. This involves selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition, typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. mdpi.comfrontiersin.org A gradient elution program is generally used to ensure sharp peak shapes and short analysis times. frontiersin.org

Mass spectrometry parameters are then optimized for maximum sensitivity and specificity. Using an electrospray ionization (ESI) source in positive mode, specific precursor-to-product ion transitions for this compound are identified and monitored using Multiple Reaction Monitoring (MRM). nih.gov This process involves selecting the molecular ion ([M+H]+) as the precursor ion and identifying stable, high-intensity fragment ions (product ions) generated through collision-induced dissociation. Monitoring at least two transitions enhances the confidence in identification and quantification. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in instrument response.

| Parameter | Condition |

|---|---|

| Chromatography System | UHPLC System |

| Column | Reversed-phase C18 (e.g., Acquity UPLC HSS T3, 1.8 µm) mdpi.comnih.gov |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol frontiersin.org |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Hypothetical) | Quantifier and Qualifier transitions specific to this compound |

The validation of the method is performed according to international guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effect to ensure its suitability for routine bioanalysis. mdpi.comnih.gov